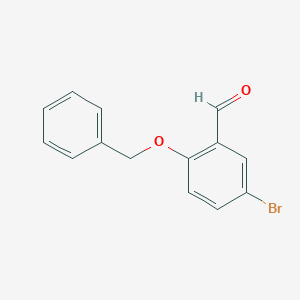
2-(Benzyloxy)-5-bromobenzaldehyde
Descripción general
Descripción
2-(Benzyloxy)-5-bromobenzaldehyde, also known as 2-benzyloxy-5-bromobenzaldehyde, is an organobromine compound derived from benzaldehyde and bromobenzene. It is a colorless solid that has a faint, sweet odor and is insoluble in water. It is commonly used in the synthesis of organic compounds, as a catalyst in chemical reactions, and in the production of pharmaceuticals and other chemicals.
Aplicaciones Científicas De Investigación
1. Synthesis of Benzyl Ethers and Esters 2-(Benzyloxy)-5-bromobenzaldehyde can be used in the synthesis of benzyl ethers and esters . This compound can act as a mild, convenient, and in some cases uniquely effective reagent for these syntheses .
Preparation of Sequential Polypeptides
This compound can be used in the preparation of sequential polypeptides . These polypeptides have a wide range of applications in biological and pharmaceutical research .
Synthesis of Multidentate Chelating Ligands
2-(Benzyloxy)-5-bromobenzaldehyde can be used as a reagent for the synthesis of multidentate chelating ligands . These ligands are often used in coordination chemistry and bioinorganic chemistry .
Pharmaceutical Research
This compound can be used in pharmaceutical research as an intermediate . It can be used in the synthesis of various pharmaceutical compounds .
Synthesis of 2-(Benzyloxy)hydroquinone
2-(Benzyloxy)-5-bromobenzaldehyde can be used in the synthesis of 2-(benzyloxy)hydroquinone . This compound has various applications in organic chemistry .
UV-Induced Benzyloxy Rotamerization
A new benzyloxy containing ortho hydroxyl-substituted aryl Schiff base, trans 2-((2-(benzyloxy)benzylidene) amino)phenol (abbreviated as BBAP), was synthesized and characterized . This compound can be used in UV-induced benzyloxy rotamerization .
Propiedades
IUPAC Name |
5-bromo-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYOEDGDQBDZFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352692 | |
| Record name | 2-(benzyloxy)-5-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-5-bromobenzaldehyde | |
CAS RN |
121124-94-5 | |
| Record name | 2-(benzyloxy)-5-bromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



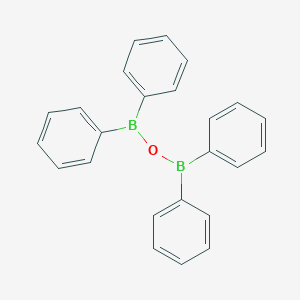
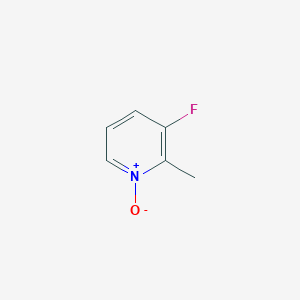
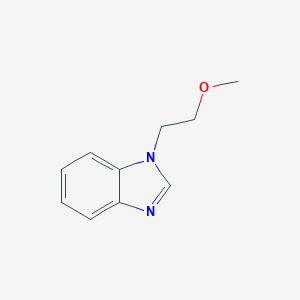

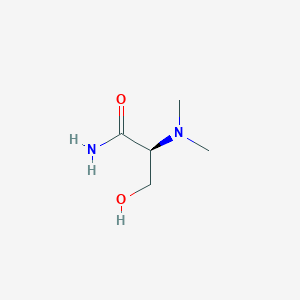


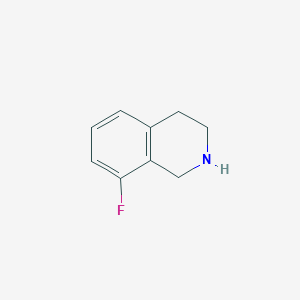
![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)


![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)